
3-acetyl-2H-pyran-2-one chemical properties and
structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2H-Pyran-2-one, 3-acetyl- (9CI)

Cat. No.: B576094 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Structure of 3-acetyl-2H-pyran-2-

one and Its Derivatives

Introduction

3-acetyl-2H-pyran-2-one is a heterocyclic compound featuring a core 2H-pyran-2-one ring,

which is an α,β-unsaturated lactone, substituted with an acetyl group at the 3-position. This

scaffold is a key structural component in numerous natural products and synthetic analogues.

While detailed experimental data for the unsubstituted parent compound, 3-acetyl-2H-pyran-2-

one, is limited in publicly accessible literature, a wealth of information exists for its derivatives,

which are of significant interest in medicinal chemistry and organic synthesis. This guide

provides a comprehensive overview of the core structure and delves into the well-documented

chemical properties, experimental protocols, and biological activities of its key analogues,

including Dehydroacetic Acid and 3-Acetylcoumarin.

Chemical Structure and Core Features
The fundamental structure of 3-acetyl-2H-pyran-2-one consists of a six-membered heterocyclic

ring containing one oxygen atom, a ketone at the 2-position, a double bond between C4 and

C5, and an acetyl group at the C3 position. This arrangement of functional groups—an α,β-

unsaturated lactone and a β-dicarbonyl-like system—makes the molecule a versatile synthon

for a variety of chemical transformations.

Key reactive sites include:
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The electrophilic carbon centers of the lactone carbonyl, the acetyl carbonyl, and the C4/C6

positions of the pyran ring.

The nucleophilic carbon at the C5 position.

The enolizable protons of the acetyl group's methyl moiety.

These features allow 3-acetyl-2H-pyran-2-one derivatives to serve as powerful building blocks

for the synthesis of more complex heterocyclic systems.[1]

Physicochemical Properties of Key Derivatives
Quantitative data for the unsubstituted 3-acetyl-2H-pyran-2-one is not readily available.

Therefore, this section summarizes the properties of its most well-studied derivatives: 3-acetyl-

4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic acid), 3-acetyltetrahydro-2H-pyran-2-one,

and 3-acetyl-2H-1-benzopyran-2-one (3-Acetylcoumarin).

Property

3-acetyl-4-hydroxy-
6-methyl-2H-pyran-
2-one
(Dehydroacetic
acid)

3-acetyltetrahydro-
2H-pyran-2-one

3-acetyl-2H-1-
benzopyran-2-one
(3-Acetylcoumarin)

CAS Number 520-45-6[2] 63872-58-2[3] 3949-36-8[4]

Molecular Formula C₈H₈O₄[2] C₇H₁₀O₃[3] C₁₁H₈O₃[4]

Molecular Weight 168.15 g/mol [5] 142.15 g/mol [3] 188.18 g/mol [4]

Melting Point 109 - 111 °C[2] Not Available 119 - 122 °C[4]

Boiling Point 270 °C[2] Not Available Not Available

Appearance
Light yellow crystalline

powder[2]
Not Available Pale yellow solid[6]

Spectroscopic Data Analysis
The structure of these compounds has been elucidated and confirmed through various

spectroscopic techniques. While a complete dataset for the parent compound is unavailable,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.researchgate.net/publication/365871136_PYRAN-2-ONE_DERIVATIVES_Part_2_POWERFUL_BUILDING_BLOCKS_AND_SCAFFOLDS_FOR_THE_CONSTRUCTION_OF_A_WIDE_RANGE_OF_SEVERAL_HETEROCYCLIC_COMPOUNDS
https://www.carlroth.com/medias/SDB-7548-MT-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDg4MDJ8YXBwbGljYXRpb24vcGRmfGFHSXpMMmhtTmk4NU1UYzVNekEyT0RVeU16Z3lMMU5FUWw4M05UUTRYMDFVWDBWT0xuQmtaZ3wzZTA1YjY3MGU3ZmRlMDkxOTkwNjdkODkwOWVhNmU5MGU5NDcxNzYwMTQzNGZiOWI4ODk3NjA2YTZkYzFkZjRj
https://pubchem.ncbi.nlm.nih.gov/compound/11446390
https://en.wikipedia.org/wiki/3-Acetylcoumarin
https://www.carlroth.com/medias/SDB-7548-MT-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDg4MDJ8YXBwbGljYXRpb24vcGRmfGFHSXpMMmhtTmk4NU1UYzVNekEyT0RVeU16Z3lMMU5FUWw4M05UUTRYMDFVWDBWT0xuQmtaZ3wzZTA1YjY3MGU3ZmRlMDkxOTkwNjdkODkwOWVhNmU5MGU5NDcxNzYwMTQzNGZiOWI4ODk3NjA2YTZkYzFkZjRj
https://pubchem.ncbi.nlm.nih.gov/compound/11446390
https://en.wikipedia.org/wiki/3-Acetylcoumarin
https://www.researchgate.net/publication/342374964_The_Scope_of_3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one_DHA
https://pubchem.ncbi.nlm.nih.gov/compound/11446390
https://en.wikipedia.org/wiki/3-Acetylcoumarin
https://www.carlroth.com/medias/SDB-7548-MT-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDg4MDJ8YXBwbGljYXRpb24vcGRmfGFHSXpMMmhtTmk4NU1UYzVNekEyT0RVeU16Z3lMMU5FUWw4M05UUTRYMDFVWDBWT0xuQmtaZ3wzZTA1YjY3MGU3ZmRlMDkxOTkwNjdkODkwOWVhNmU5MGU5NDcxNzYwMTQzNGZiOWI4ODk3NjA2YTZkYzFkZjRj
https://en.wikipedia.org/wiki/3-Acetylcoumarin
https://www.carlroth.com/medias/SDB-7548-MT-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDg4MDJ8YXBwbGljYXRpb24vcGRmfGFHSXpMMmhtTmk4NU1UYzVNekEyT0RVeU16Z3lMMU5FUWw4M05UUTRYMDFVWDBWT0xuQmtaZ3wzZTA1YjY3MGU3ZmRlMDkxOTkwNjdkODkwOWVhNmU5MGU5NDcxNzYwMTQzNGZiOWI4ODk3NjA2YTZkYzFkZjRj
https://www.carlroth.com/medias/SDB-7548-MT-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDg4MDJ8YXBwbGljYXRpb24vcGRmfGFHSXpMMmhtTmk4NU1UYzVNekEyT0RVeU16Z3lMMU5FUWw4M05UUTRYMDFVWDBWT0xuQmtaZ3wzZTA1YjY3MGU3ZmRlMDkxOTkwNjdkODkwOWVhNmU5MGU5NDcxNzYwMTQzNGZiOWI4ODk3NjA2YTZkYzFkZjRj
https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-9-215-S1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


data from its derivatives provide insight into the expected spectral features.

Infrared (IR) Spectroscopy: For 3-acetylcoumarin derivatives, characteristic peaks include

strong carbonyl (C=O) stretching frequencies for the lactone (around 1730 cm⁻¹) and the

acetyl ketone (around 1680-1690 cm⁻¹).[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: In derivatives of 3-acetyl-6-bromo-2H-chromen-2-one, the methyl protons of the

acetyl group typically appear as a singlet around δ 2.5 ppm. The protons on the pyran or

aromatic ring appear in the region characteristic for olefinic or aromatic protons.[7] For 3-

acetylcoumarin, the aromatic protons appear between δ 7.4-8.5 ppm.[6]

¹³C-NMR: The carbon signals for the lactone and ketone carbonyls are highly deshielded,

appearing in the δ 160-200 ppm range. For instance, in 3-acetylcoumarin, the acetyl

carbonyl carbon appears around δ 195.8 ppm and the lactone carbonyl at δ 159.5 ppm.[6]

Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's

molecular weight is typically observed. Common fragmentation patterns involve the loss of

the acetyl group or other substituents.[7]

Experimental Protocols: Synthesis
The 3-acetyl-2H-pyran-2-one core and its derivatives are valuable intermediates. The following

protocol details a common method for the synthesis of 3-acetylcoumarin, a prominent

benzofused analogue.

Protocol: Synthesis of 3-acetyl-2H-chromen-2-one (3-Acetylcoumarin)[6]

Reactants:

Salicylaldehyde (1 equivalent)

Ethyl acetoacetate (1 equivalent)

Piperidine (catalytic amount)

Ethanol (solvent)
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Procedure:

Salicylaldehyde and ethyl acetoacetate are combined in a flask and stirred in an ice bath

to cool.

A catalytic amount of piperidine is added dropwise to the cooled mixture with continuous

shaking.

The mixture is maintained at a freezing temperature until a yellow solid mass precipitates.

The reaction is allowed to proceed to completion as monitored by thin-layer

chromatography (TLC).

The resulting solid is collected by filtration, washed with cold ethanol, and then

recrystallized from ethanol to yield the pure 3-acetyl-2H-chromen-2-one product.

General Synthesis Workflow for 3-Acetylcoumarin

Reactants

Process
Purification Final ProductSalicylaldehyde

1. Mix & Cool
(Ice Bath)

Ethyl Acetoacetate

2. Add Piperidine
(Catalyst)

Stirring 3. Knoevenagel Condensation
& Intramolecular Cyclization

4. Precipitation of Product 5. Filtration
6. Recrystallization

(Ethanol)
Pure 3-Acetylcoumarin

Click to download full resolution via product page

Caption: A workflow diagram illustrating the key steps in the synthesis of 3-acetylcoumarin.

Chemical Reactivity and Applications
The 3-acetyl-2H-pyran-2-one scaffold is a versatile building block in organic synthesis.

Diels-Alder Reactions: 2H-pyran-2-ones can act as dienes in [4+2] cycloaddition reactions

with dienophiles like dialkyl acetylenedicarboxylates, providing a route to variously

substituted aromatic compounds.[9]
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Heterocycle Synthesis: The acetyl group is a key handle for further functionalization. For

example, 3-acetylcoumarin and its bromoacetylated derivatives are used as starting

materials for synthesizing a wide range of fused heterocyclic systems, including pyrazoles,

thiazoles, thiophenes, and pyridines.[7][10][11][12] These reactions often proceed via

condensation or multicomponent reactions targeting the reactive acetyl group.

Biological and Pharmacological Significance
Derivatives of 3-acetyl-2H-pyran-2-one have demonstrated a broad spectrum of biological

activities, making them attractive scaffolds for drug development.

Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of 3-

acetylcoumarin derivatives against various human cancer cell lines, including breast, liver,

colon, and gastric cancers.[7][12] Some analogues have shown efficacy comparable to

standard anticancer agents in vitro.[12] The proposed mechanism for some coumarins

involves the induction of apoptosis.[4]

Antimicrobial Activity: Fused pyrano[2,3-b]pyridine derivatives synthesized from pyran-2-one

precursors have exhibited significant antibacterial and antifungal activity against strains like

Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[13]

Other Activities: The broader coumarin and pyran classes of compounds are known for a

wide array of pharmacological effects, including anti-inflammatory, antioxidant, antiviral, and

neuroprotective properties.[14]

The diverse biological profile of these compounds makes them a subject of ongoing research

for the development of new therapeutic agents.
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Logical Flow for Biological Screening of Pyran-2-one Derivatives
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Caption: A workflow for the biological evaluation of novel 3-acetyl-2H-pyran-2-one derivatives.
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Conclusion

3-acetyl-2H-pyran-2-one represents an important heterocyclic scaffold. While comprehensive

data on the parent molecule is sparse, its derivatives, particularly Dehydroacetic Acid and 3-

Acetylcoumarin, are well-characterized and exhibit significant chemical versatility and biological

activity. Their utility as synthons for complex heterocycles and their promising anticancer and

antimicrobial properties ensure that they will remain a focus of research for scientists in organic

synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://sjsci.journals.ekb.eg/article_379935.html
https://sjsci.journals.ekb.eg/article_379935.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10205782/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10205782/
https://www.benchchem.com/product/b576094#3-acetyl-2h-pyran-2-one-chemical-properties-and-structure
https://www.benchchem.com/product/b576094#3-acetyl-2h-pyran-2-one-chemical-properties-and-structure
https://www.benchchem.com/product/b576094#3-acetyl-2h-pyran-2-one-chemical-properties-and-structure
https://www.benchchem.com/product/b576094#3-acetyl-2h-pyran-2-one-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b576094?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

